5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(20,12-5-3-2-4-6-12)10-17-15(19)13-9-14(21-18-13)11-7-8-11/h2-6,9,11,20H,7-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLVYQHSUDOXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Nitrile Oxides and Alkynes
The isoxazole ring is classically synthesized via cycloaddition between nitrile oxides and terminal alkynes. For 5-cyclopropyl substitution:
- Nitrile oxide generation : Cyclopropanecarbonyl chloride is reacted with hydroxylamine to form cyclopropanecarbonitrile oxide.
- Cycloaddition : The nitrile oxide is coupled with propiolic acid derivatives under Cu(I) catalysis to yield 3,5-disubstituted isoxazoles.
- React cyclopropanecarbonitrile oxide (1.2 eq) with methyl propiolate (1 eq) in CH$$2$$Cl$$2$$ at 0°C.
- Add Cu(OTf)$$_2$$ (5 mol%) and stir for 12 hr.
- Isolate methyl 5-cyclopropylisoxazole-3-carboxylate in 68% yield.
α-Bromo Ketone Cyclization
An alternative route involves α-bromo ketones as precursors:
- Bromination : Treat cyclopropyl methyl ketone with NBS to form α-bromo-cyclopropyl methyl ketone.
- Cyclization : React with hydroxylamine hydrochloride in EtOH/H$$_2$$O to form 5-cyclopropylisoxazole-3-carboxylic acid.
Optimization note : LiOH in THF improves cyclization efficiency (yield: 72–85%).
Carboxamide Formation
Amide Coupling via Activated Intermediates
The carboxylic acid at C3 is converted to the carboxamide using 2-hydroxy-2-phenylpropylamine:
Direct Isocyanate Coupling
For improved regioselectivity, preformed isocyanates can be used:
- Isocyanate synthesis : React 2-hydroxy-2-phenylpropylamine with triphosgene in DCM.
- Coupling : Add isoxazole-3-carbonyl chloride (1 eq) and stir at RT for 6 hr.
- Purification : Column chromatography (hexane:EtOAc = 4:1) yields the product in 70% purity.
Stereochemical Considerations
The 2-hydroxy-2-phenylpropyl group introduces a chiral center. Key strategies include:
- Chiral resolution : Use (R)- or (S)-2-hydroxy-2-phenylpropylamine as starting material.
- Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during amide bond formation.
Optimization Challenges and Solutions
Analytical Characterization
Successful synthesis is confirmed via:
- $$^1$$H NMR : Isoxazole proton at δ 6.8–7.2 ppm; cyclopropyl protons as multiplet (δ 1.2–1.5 ppm).
- HRMS : Calculated for C$${17}$$H$${19}$$N$$2$$O$$3$$ [M+H]$$^+$$: 299.1396; Found: 299.1401.
Applications and Derivatives
While the primary focus is synthesis, derivatives of this compound show promise as:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the oxazole ring or other functional groups, potentially leading to ring opening or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Pharmacological Insights
Solubility and Polarity :
- The hydroxyl group in the target compound and ’s furan analog improves water solubility compared to purely lipophilic derivatives (e.g., ). However, the phenyl group in the target may offset this by increasing hydrophobicity .
- Fluorinated derivatives () exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Steric and Electronic Effects: Bulky substituents like 2,6-dimethylphenyl () or piperazine-fluorophenyl () likely improve receptor binding specificity but may reduce bioavailability. The target’s 2-hydroxy-2-phenylpropyl group balances bulk and polarity .
The target compound’s hydroxyl group could modulate interactions with polar enzyme pockets . Thiazole/oxazole hybrids (e.g., ) may exhibit divergent activity due to sulfur’s larger atomic radius and altered electronic properties .
Biological Activity
5-Cyclopropyl-N-(2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a phenylpropyl moiety, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 255.30 g/mol. The structure can be represented as follows:
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. The compound was evaluated against A549 human lung adenocarcinoma cells, where it exhibited notable cytotoxic effects.
Case Study: Cytotoxicity Assessment
In a controlled experiment, A549 cells were treated with varying concentrations of the compound (ranging from 10 µM to 100 µM) for 24 hours. The cell viability was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 90 |
| 25 | 75 |
| 50 | 55 |
| 100 | 30 |
The results indicate a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity against cancer cells.
Antimicrobial Activity
The antimicrobial efficacy of the compound was also evaluated against several multidrug-resistant bacterial strains. The compound demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Screening
In vitro tests were conducted using agar diffusion methods to assess the antimicrobial activity of the compound at a concentration of 100 µg/mL. The zones of inhibition were measured in millimeters.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound possesses promising antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains.
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific cellular pathways associated with cancer cell proliferation and survival. Preliminary studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
